molecular formula C5H7F2NO B3012572 2,2-Difluoro-1-Methylcyclopropanecarboxamide CAS No. 128230-75-1

2,2-Difluoro-1-Methylcyclopropanecarboxamide

Cat. No. B3012572
CAS RN: 128230-75-1
M. Wt: 135.114
InChI Key: AFXQGQXDNQXECC-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-Methylcyclopropanecarboxamide is a chemical compound with the molecular formula C5H7F2NO . It has a molecular weight of 135.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-1-Methylcyclopropanecarboxamide is 1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions involving 2,2-Difluoro-1-Methylcyclopropanecarboxamide, research on difluoromethylation processes could provide insights into potential reactions .


Physical And Chemical Properties Analysis

2,2-Difluoro-1-Methylcyclopropanecarboxamide is a solid compound . It has a molecular weight of 135.11 and a molecular formula of C5H7F2NO .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the difluoromethylene group in this compound is considered a bioisostere for an oxygen atom. This means it can mimic the properties of oxygen in biological molecules, potentially leading to new drugs with improved bioavailability and biological activity .

Polymer Research

This compound has been utilized in polymer research, particularly in the modification of polybutadiene backbones. It can trap 1,3-diradicals formed during mechanochemical activation, which is a process that can strengthen the material properties of polymers .

Safety and Hazards

The safety data sheet for a similar compound, (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

As for future directions, there are more than 9,000 polyfluorinated compounds developed for commercial use, some negatively impacting human health, and they are generally considered to be resistant to biodegradation . The study of compounds like 2,2-Difluoro-1-Methylcyclopropanecarboxamide could contribute to the development of new methods for the biodegradation of these compounds.

properties

IUPAC Name

2,2-difluoro-1-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXQGQXDNQXECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-Methylcyclopropanecarboxamide

Synthesis routes and methods

Procedure details

Gaseous ammonia is passed for 90 minutes into a stirred solution of 15.45 g (0.1 mol) of 2,2-difluoro-1-methyl-cyclopropane-carbonyl chloride in 80 ml of dioxane at 20° to 30° C. The resultant suspension is then evaporated to dryness under a water pump vacuum. The residue remaining is stirred with 50 ml of water, filtered off with suction and dried. In this manner, 11 g (81% of theory) of 2,2-difluoro-1-methyl-cyclopropyl-carboxamide in form of a solid substance of melting point 125°-127° C. are obtained.
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15.45 g
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80 mL
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